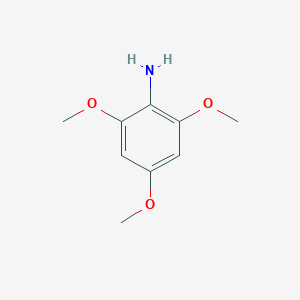

2,4,6-Trimethoxyaniline

Beschreibung

Significance in Contemporary Chemical Sciences

The importance of 2,4,6-Trimethoxyaniline in modern chemistry lies in its versatility as a synthetic intermediate. a2bchem.com It serves as a crucial building block for the construction of more complex organic molecules. a2bchem.com Chemists utilize this compound as a precursor for a wide array of products, including pharmaceuticals, dyes, and agrochemicals. a2bchem.comchemshuttle.com Its structure allows for targeted chemical modifications, enabling the tailoring of molecular properties for specific applications in the pharmaceutical and agrochemical industries. a2bchem.com

The presence of the amino and methoxy (B1213986) functional groups allows this compound to participate in a variety of chemical reactions. This reactivity is fundamental to its role in synthetic chemistry, providing pathways to diverse classes of compounds. a2bchem.com It is particularly noted for its use in the synthesis of dyes, such as triarylmethane dyes, and heterocyclic compounds like quinazolines. chemshuttle.com The compound is considered an essential tool for synthetic chemists aiming to create novel materials and compounds with desired characteristics. a2bchem.com

Scope of Academic Inquiry

Academic research on this compound is multifaceted, exploring its synthesis, reactivity, and application. A significant area of investigation involves optimizing its synthesis. One established method includes the nitration of 1,3,5-trimethoxybenzene (B48636), followed by a reduction step. jst.go.jpsmolecule.com Another approach involves the direct methoxylation of aniline (B41778) under specific reaction conditions. ontosight.ai More contemporary, transition-metal-free methods have also been developed, for instance, from 1,3,5-trimethoxybenzene via lithiation and subsequent reaction with an aminating agent. acs.org

The reactivity of this compound is another major focus of academic study. The electron-rich benzene (B151609) ring, due to the three methoxy groups, readily undergoes electrophilic aromatic substitution. a2bchem.comchemshuttle.com Concurrently, the amino group can participate in characteristic reactions such as acylation, alkylation, and diazotization, which further expands its synthetic utility. ontosight.aichemshuttle.com These reactions are fundamental to incorporating the trimethoxyaniline moiety into larger, more complex molecular frameworks. a2bchem.com

Table 2: Key Chemical Reactions of this compound

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | The electron-rich ring is susceptible to attack by electrophiles. a2bchem.comcymitquimica.com |

| Nucleophilic Aromatic Substitution | Can participate in these reactions under certain conditions. a2bchem.com |

| Condensation Reactions | The amino group can react with carbonyl compounds. a2bchem.com |

| Acylation | The amino group can be acylated to form amides. ontosight.ai |

| Alkylation | The amino group can be alkylated. ontosight.ai |

| Diazotization | The amino group can be converted to a diazonium salt, a versatile intermediate. ontosight.aichemshuttle.com |

Data sourced from references ontosight.aia2bchem.comchemshuttle.comcymitquimica.com

Furthermore, research extends to its applications. In materials science, it is investigated as a monomer for producing polymers, such as polyimides, which are valued for their high thermal stability. ontosight.ai In medicinal chemistry, it serves as a scaffold for developing new pharmaceutical agents. a2bchem.compharmaoffer.com Beyond synthetic chemistry, the compound has also been identified as a natural product, having been reported in the plant species Plumeria rubra. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-trimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSAKXLEFPFZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161990 | |

| Record name | 2,4,6-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14227-17-9 | |

| Record name | 2,4,6-Trimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14227-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2,4,6 Trimethoxyaniline

Established Reaction Pathways for 2,4,6-Trimethoxyaniline Synthesis

The construction of the this compound molecule can be approached from different precursors and reaction sequences. While some methods are more direct, others offer alternative routes that may be advantageous depending on the availability of starting materials and desired purity.

Directed Methoxylation Techniques of Aniline (B41778)

The direct introduction of three methoxy (B1213986) groups at the 2, 4, and 6 positions of aniline presents a significant synthetic challenge due to the directing effects of the amino group. The amino group is an activating ortho-, para-director, which would favor substitution at the 2, 4, and 6 positions. However, achieving controlled, exhaustive methoxylation without side reactions can be complex. Literature specifically detailing the direct, one-pot trimethoxylation of aniline to yield this compound is not widely reported, suggesting that this is not a preferred synthetic route. Strategic approaches would likely involve multi-step processes with protection and activation steps to achieve the desired substitution pattern.

N-Alkylation Strategies Involving Aniline Derivatives

N-alkylation strategies are fundamental in amine synthesis; however, they are not a direct pathway to unsubstituted this compound but rather to its N-alkylated derivatives. These methods are crucial for introducing alkyl groups onto the nitrogen atom of a pre-existing this compound core. The N-alkylation of anilines can be achieved using various alkylating agents in the presence of a base. For instance, visible-light-induced N-alkylation of anilines has been developed, offering a metal-free and milder alternative to traditional thermal catalysis which often requires high temperatures and transition metal catalysts. Such strategies could be applied to this compound to generate a library of N-substituted derivatives.

Oxidative Coupling Protocols from Precursors

Oxidative coupling reactions are a powerful tool in organic synthesis for the formation of carbon-carbon or carbon-heteroatom bonds. In the context of aniline synthesis, these protocols typically involve the coupling of simpler aromatic precursors. However, the direct synthesis of this compound via oxidative coupling of appropriately substituted precursors is not a commonly documented method. More prevalent are the oxidative coupling reactions of anilines themselves, which typically lead to the formation of azo compounds or other dimeric structures rather than the introduction of new functional groups onto the aniline ring. For example, various primary anilines can be efficiently coupled to form azo compounds under mild conditions using a copper(I) catalyst.

Nitration of 1,3,5-Trimethoxybenzene (B48636) Followed by Reduction

A well-established and widely utilized route for the synthesis of this compound involves a two-step process starting from 1,3,5-trimethoxybenzene. This method leverages the strong activating and ortho-, para-directing effects of the three methoxy groups.

The initial step is the nitration of 1,3,5-trimethoxybenzene. This is typically achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to introduce a nitro group onto the aromatic ring. The electron-rich nature of the starting material facilitates this electrophilic aromatic substitution.

The subsequent step is the reduction of the resulting 1-nitro-2,4,6-trimethoxybenzene to the corresponding aniline. This transformation can be accomplished using various reducing agents. A common method involves the use of a metal catalyst, such as nickel, under a hydrogen atmosphere (catalytic hydrogenation). google.com Alternatively, metal-acid systems like stannous chloride in hydrochloric acid have proven effective for the reduction of similar nitroaromatic compounds. prepchem.com

| Step | Reactants | Reagents/Conditions | Product |

| 1. Nitration | 1,3,5-Trimethoxybenzene | Nitric Acid, Sulfuric Acid | 1-Nitro-2,4,6-trimethoxybenzene |

| 2. Reduction | 1-Nitro-2,4,6-trimethoxybenzene | H2, Ni catalyst or SnCl2, HCl | This compound |

Advanced Synthetic Modifications and Derivatization

Once this compound is synthesized, it can be further modified to enhance its utility, for example, by converting it into a more stable and handleable salt form.

Synthesis of Salt Forms (e.g., Hydrochloride)

Aniline and its derivatives are basic compounds that can readily react with acids to form salts. The hydrochloride salt of an amine is often preferred due to its crystalline nature, which facilitates purification by recrystallization, and its improved stability and solubility in certain solvents.

The synthesis of this compound hydrochloride can be achieved by treating a solution of the free base in an appropriate organic solvent, such as diethyl ether or isopropanol, with hydrochloric acid. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent to remove any residual acid, and then dried. A similar procedure has been described for the preparation of 2,4,6-trimethylaniline (B148799) hydrochloride, where the aniline is reacted with N-(β-chloropropyl)-2,4,6-trimethyl-aniline and the resulting mixture is treated with isopropanolic hydrochloric acid to precipitate the hydrochloride salt. prepchem.com

| Reactant | Reagent | Solvent | Product |

| This compound | Hydrochloric Acid | Diethyl ether or Isopropanol | This compound hydrochloride |

Preparation of Functionalized Derivatives

The modification of this compound into its functionalized derivatives can be broadly categorized into reactions involving the amino group and substitutions on the aromatic ring. Key methodologies include the formation of amides and sulfonamides, and the synthesis of vibrant azo compounds.

N-Acylation Reactions

The amino group of this compound readily undergoes acylation to form N-acyl derivatives, such as amides. This transformation is typically achieved by reacting the aniline with an acylating agent like an acid anhydride (B1165640) or an acyl chloride. A common example is the acetylation of this compound using acetic anhydride. This reaction is generally straightforward and proceeds under mild conditions to yield N-(2,4,6-trimethoxyphenyl)acetamide. The reaction can be carried out in a suitable solvent, and often a base is added to neutralize the acid byproduct.

| Reagent 1 | Reagent 2 | Product | Reaction Conditions | Yield |

| This compound | Acetic Anhydride | N-(2,4,6-trimethoxyphenyl)acetamide | Varies (e.g., room temperature, presence of a base) | High |

Diazotization and Azo Coupling

A significant pathway to highly functionalized derivatives of this compound is through the formation of a diazonium salt. The primary aromatic amino group is converted into a diazonium group (-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). nih.gov

These resulting aryldiazonium salts are valuable synthetic intermediates. nih.gov They are highly reactive electrophiles and can readily participate in electrophilic aromatic substitution reactions with electron-rich coupling agents, such as phenols and aromatic amines, to produce brightly colored azo compounds. This process is known as an azo coupling reaction. wikipedia.orgrecentscientific.com For instance, the diazonium salt of this compound can be coupled with phenols to yield azo-phenolic derivatives. recentscientific.com The position of the coupling on the phenol (B47542) is generally para to the hydroxyl group, unless this position is already occupied. wikipedia.org

| Diazonium Salt from this compound | Coupling Agent | Product Class | General Reaction Conditions |

| 2,4,6-Trimethoxydiazonium chloride | Phenols | Azo-phenolic compounds | Low temperature (0-5 °C), specific pH |

| 2,4,6-Trimethoxydiazonium chloride | Aromatic Amines | Azo-amino compounds | Low temperature (0-5 °C), specific pH |

Synthesis of Sulfonamides

Sulfonamide derivatives of this compound can be synthesized by reacting the aniline with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. cbijournal.comresearchgate.net This reaction forms a stable N-S bond, resulting in the corresponding N-(2,4,6-trimethoxyphenyl)sulfonamide. The choice of sulfonyl chloride determines the nature of the "R" group in the final product, allowing for the introduction of a wide variety of functionalities. Pyridine is often employed as the base in these reactions, which are typically carried out at temperatures ranging from 0 °C to room temperature. cbijournal.com

| Reagent 1 | Reagent 2 | Product Class | Typical Reaction Conditions |

| This compound | Arylsulfonyl chloride | N-(2,4,6-trimethoxyphenyl)arylsulfonamides | Pyridine, 0-25 °C |

| This compound | Alkylsulfonyl chloride | N-(2,4,6-trimethoxyphenyl)alkylsulfonamides | Base (e.g., pyridine, triethylamine), controlled temperature |

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Trimethoxyaniline

Fundamental Reaction Profiles of 2,4,6-Trimethoxyaniline

This compound is a versatile chemical compound characterized by a unique reactivity profile stemming from the interplay between the electron-donating methoxy (B1213986) groups and the nucleophilic amino group attached to the benzene (B151609) ring. a2bchem.com This structure allows it to participate in a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, such as those found in pharmaceuticals, dyes, and agrochemicals. a2bchem.comchemshuttle.com The compound's reactivity is primarily defined by oxidation reactions, electrophilic substitutions on the aromatic ring, and nucleophilic reactions at the amine moiety. a2bchem.com

The oxidation of substituted anilines, including this compound, has been a subject of kinetic studies to elucidate reaction mechanisms. The electron-rich nature of the aromatic ring in this compound makes it susceptible to oxidation, leading to various products depending on the oxidant and reaction conditions.

The oxidation of this compound (2,4,6-TMA) by tetrabutylammoniumbromochromate (TBABC) has been investigated in a 50% acetic acid-water medium. asianpubs.org In this specific pathway, the oxidation leads to the formation of the corresponding azobenzene. asianpubs.org Mechanistic studies indicate that the reaction proceeds through the formation of a complex between the aniline (B41778) and the oxidant. The rate of oxidation for 2,4,6-TMA was found to be the highest among other methoxy-substituted anilines, a fact attributed to the strong electron-donating effect of the three methoxy groups which increases the electron density on the aromatic ring and facilitates the oxidation process. asianpubs.org The reaction rate order observed was: 2,4,6-TMA > 2,6-DMA > 2,4-DMA > 3,4,5-TMA > aniline. asianpubs.org

Kinetic studies of the oxidation of this compound by tetrabutylammoniumbromochromate have established the order of the reaction with respect to the reactants. The reaction is first order with respect to the oxidant [TBABC], the substrate [this compound], and is catalyzed by hydrogen ions [H⁺]. asianpubs.orgderpharmachemica.com This indicates that the concentration of each of these species directly influences the rate of the reaction. In studies of other substituted anilines with different oxidants, a fractional order with respect to the substrate has sometimes been observed, suggesting the formation of a complex between the substrate and the oxidant in a pre-equilibrium step. niscpr.res.in

Below is a table summarizing the kinetic order for the oxidation of this compound with Tetrabutylammoniumbromochromate.

| Reactant | Kinetic Order |

|---|---|

| This compound (Substrate) | First Order |

| Tetrabutylammoniumbromochromate (Oxidant) | First Order |

| H⁺ (Catalyst) | First Order |

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution. This is due to the strong electron-donating nature of the three methoxy groups, which increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to them. a2bchem.com The amino group (-NH₂) is also a powerful activating group. mdpi.com This high degree of activation makes the compound readily undergo reactions such as halogenation, nitration, and sulfonation. mdpi.comwikipedia.org The substitution reactions are foundational for incorporating the this compound moiety into larger and more complex molecular structures, which is a key step in the synthesis of various dyes and heterocyclic compounds like quinazolines. chemshuttle.com

The primary amine group (-NH₂) in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. researchgate.net This allows it to attack electron-deficient centers, participating in a variety of characteristic reactions. These include acylation, where it reacts with acyl chlorides or acid anhydrides to form amides, and alkylation, where it reacts with alkyl halides. researchgate.net However, the alkylation of amines with alkyl halides can be difficult to control, often leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, as the initially formed substituted amine can react further. youtube.com The nucleophilic character of the amine group is fundamental to the synthetic utility of this compound, enabling its use as a building block in the construction of more complex organic molecules. a2bchem.com

Oxidation Reactions and Kinetics

Structure-Reactivity Relationships

The reactivity of this compound is profoundly influenced by the interplay of its structural features, primarily the amino group and the three methoxy substituents on the aromatic ring. These functional groups dictate the electronic properties and steric environment of the molecule, thereby governing its behavior in chemical reactions.

Influence of Methoxy Substituents on Electronic Properties

The three methoxy (-OCH₃) groups positioned at the ortho- and para-positions relative to the amino group exert a significant influence on the electronic landscape of the this compound molecule. Methoxy groups are potent electron-donating groups, primarily through the resonance effect (+R or +M effect), where the lone pair of electrons on the oxygen atom delocalizes into the benzene ring. This delocalization is most effective at the ortho and para positions, leading to a substantial increase in electron density at these sites.

The cumulative effect of three methoxy groups makes the aromatic ring of this compound exceptionally electron-rich. This heightened electron density not only activates the ring towards electrophilic aromatic substitution but also influences the basicity of the amino group. The increased electron density on the ring can be pushed towards the nitrogen atom of the amino group, enhancing its ability to donate its lone pair of electrons. Consequently, this compound is a stronger base compared to aniline.

The electronic influence of the methoxy substituents can be summarized in the following table:

| Substituent Effect | Description | Impact on this compound |

| Resonance (+R) | Donation of electron density into the aromatic ring through p-orbital overlap. | The three methoxy groups strongly activate the ring, particularly at the positions ortho and para to them. |

| Inductive (-I) | Withdrawal of electron density through the sigma bond due to the higher electronegativity of the oxygen atom. | This effect is weaker than the resonance effect and is largely overshadowed by the strong electron-donating resonance from the three methoxy groups. |

Comparative Reactivity with Related Aniline Derivatives

The presence of three activating methoxy groups renders this compound significantly more reactive towards electrophilic aromatic substitution than aniline and its mono- or di-substituted derivatives. The high electron density on the aromatic ring facilitates the attack by electrophiles, often leading to rapid reactions under mild conditions.

For instance, in halogenation reactions, aniline reacts with bromine water to yield 2,4,6-tribromoaniline. byjus.com Due to the enhanced activation by the three methoxy groups, this compound is expected to undergo similar electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, with even greater ease. The strong directing effect of the amino and methoxy groups will favor substitution at the remaining unsubstituted positions on the ring, if any are available and sterically accessible.

The following table provides a qualitative comparison of the reactivity of this compound with other aniline derivatives in electrophilic aromatic substitution:

| Compound | Number of Activating Groups | Relative Reactivity |

| Aniline | 1 (-NH₂) | Baseline |

| p-Anisidine (4-Methoxyaniline) | 2 (-NH₂, -OCH₃) | Higher than aniline |

| 2,4-Dimethoxyaniline | 3 (-NH₂, 2x -OCH₃) | Higher than p-anisidine |

| This compound | 4 (-NH₂, 3x -OCH₃) | Significantly higher than other derivatives |

Redox Properties and Potential Participation in Reactions

Aniline and its derivatives can undergo oxidation reactions, and the presence of electron-donating groups generally lowers the oxidation potential, making the molecule easier to oxidize. The three electron-donating methoxy groups in this compound are expected to significantly lower its oxidation potential compared to aniline. This suggests that this compound can readily participate in redox reactions, acting as an electron donor.

The oxidation of anilines can lead to the formation of radical cations, which can then undergo further reactions, including polymerization or coupling reactions. The stability of the resulting radical cation is a key factor in these processes. The electron-donating methoxy groups in this compound would be expected to stabilize the positive charge on the radical cation through resonance, thereby facilitating its formation.

| Compound | Electron-Donating Groups | Predicted Oxidation Potential |

| Aniline | None | Highest |

| p-Anisidine | One (-OCH₃) | Lower than aniline |

| This compound | Three (-OCH₃) | Lowest |

Hydrogen Bonding Capabilities of Amine and Methoxy Groups

This compound possesses both hydrogen bond donor and acceptor sites, allowing it to participate in hydrogen bonding interactions. The primary amine (-NH₂) group has two hydrogen atoms that can act as hydrogen bond donors. The nitrogen atom itself has a lone pair of electrons and can act as a hydrogen bond acceptor.

Furthermore, the oxygen atoms of the three methoxy groups each have two lone pairs of electrons, making them potent hydrogen bond acceptors. The presence of multiple hydrogen bond acceptor sites enhances the molecule's ability to interact with protic solvents and other molecules containing hydrogen bond donors.

A summary of the hydrogen bonding capabilities is presented below:

| Functional Group | Hydrogen Bond Donor/Acceptor | Number of Sites |

| Amine (-NH₂) - N-H | Donor | 2 |

| Amine (-NH₂) - N lone pair | Acceptor | 1 |

| Methoxy (-OCH₃) - O lone pairs | Acceptor | 3 (one per methoxy group) |

These hydrogen bonding capabilities play a crucial role in the solubility of this compound in various solvents and in its interactions with other molecules in biological systems or in the solid state.

Advanced Applications in Chemical Synthesis and Materials Science Utilizing 2,4,6 Trimethoxyaniline

Utilization as a Versatile Reagent and Building Block

2,4,6-Trimethoxyaniline is a highly functionalized aromatic amine that serves as a valuable and versatile building block in the field of organic chemistry. Its unique electronic and structural properties, arising from the presence of an amino group and three methoxy (B1213986) groups on the benzene (B151609) ring, render it a reactive intermediate for the construction of a wide range of complex organic molecules.

Organic Synthesis Applications

The strategic placement of electron-donating methoxy groups at the ortho and para positions relative to the amino group significantly activates the aromatic ring, making this compound amenable to a variety of chemical transformations. This high reactivity allows for its incorporation into larger molecular frameworks, leading to the synthesis of diverse compounds with applications in pharmaceuticals, agrochemicals, and dyes. chemshuttle.coma2bchem.com

The primary reactivity patterns of this compound in organic synthesis include:

Electrophilic Aromatic Substitution: The electron-rich nature of the benzene ring facilitates electrophilic substitution reactions. The methoxy and amino groups direct incoming electrophiles to specific positions, allowing for controlled functionalization of the aromatic core.

Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile, participating in substitution reactions, particularly on electron-deficient aromatic or heteroaromatic rings. a2bchem.com

Condensation Reactions: The amino group can readily undergo condensation reactions with carbonyl compounds to form imines or enamines, which are key intermediates in the synthesis of various heterocyclic systems. a2bchem.com

Diazotization: The primary amino group can be converted into a diazonium salt, which can then be subjected to a variety of subsequent reactions to introduce a wide range of functional groups onto the aromatic ring. chemshuttle.com

The versatility of this compound as a reagent is summarized in the table below:

| Reaction Type | Role of this compound | Potential Products |

| Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substrate | Substituted Aniline (B41778) Derivatives |

| Nucleophilic Aromatic Substitution | Nucleophile | N-Aryl Compounds |

| Condensation Reactions | Amine Component | Imines, Enamines, Heterocycles |

| Diazotization | Diazonium Salt Precursor | Azo Compounds, Halogenated Arenes, etc. |

Precursor for Complex Molecular Architectures

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of intricate and complex molecular architectures. Its ability to be readily functionalized allows chemists to build upon its core structure to create larger and more elaborate molecules with specific three-dimensional arrangements and functionalities.

One significant application is in the synthesis of heterocyclic compounds. For instance, it is a key precursor in the production of quinazolines. chemshuttle.com Quinazolines are a class of fused heterocyclic compounds that form the core structure of many biologically active molecules, including numerous pharmaceuticals.

Furthermore, this compound has been utilized in the synthesis of more complex heterocyclic systems like pyrido[2,3-d]pyrimidines. In one synthetic route, this compound can be reductively condensed with a substituted pyrido[2,3-d]pyrimidine derivative to form a key intermediate in the synthesis of potential therapeutic agents.

While direct and extensive research on the use of this compound in the synthesis of large, well-defined architectures like dendrimers or macrocycles is not widely reported in publicly available literature, its multifunctional nature suggests its potential as a building block for such structures. The amino group provides a convenient point for iterative chemical transformations, a key requirement in the divergent synthesis of dendrimers.

Synthesis of Anilinopyrimidine Derivatives via Aromatic Nucleophilic Substitution

Anilinopyrimidine derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent inhibitory activity against various protein kinases. The synthesis of these derivatives often relies on the nucleophilic aromatic substitution (SNAr) reaction between a substituted aniline and a pyrimidine ring bearing a suitable leaving group, such as a halogen.

The general reaction involves the attack of the nucleophilic amino group of the aniline derivative on the electron-deficient pyrimidine ring, leading to the displacement of the leaving group. This reaction is a cornerstone in the construction of the anilinopyrimidine scaffold.

A variety of substituted anilines are employed in this reaction to explore the structure-activity relationships (SAR) of the resulting kinase inhibitors. While specific studies detailing the use of this compound in the synthesis of a broad library of anilinopyrimidine kinase inhibitors are not extensively documented, its chemical properties make it a relevant candidate for such syntheses. The electron-donating methoxy groups would enhance the nucleophilicity of the amino group, potentially facilitating the SNAr reaction.

Research has demonstrated the successful synthesis of 2-anilinopyrimidines through the reaction of 2-chloro-4,6-dimethylpyrimidine with various substituted anilines under microwave irradiation, showcasing the feasibility of this synthetic approach. nih.gov This methodology provides a rapid and efficient means to generate libraries of anilinopyrimidine derivatives for biological screening. The synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity has also been reported, further highlighting the importance of aniline derivatives in generating medicinally relevant scaffolds.

Functional Materials Development

The unique chemical structure of this compound also suggests its potential utility in the development of novel functional materials, particularly in the field of polymer science.

Monomer in Polymer Science

In principle, as a diamine (after appropriate modification) or a molecule with a reactive amine group, this compound could serve as a monomer in various polymerization reactions. The incorporation of the trimethoxyphenyl moiety into a polymer backbone could impart specific properties to the resulting material, such as altered solubility, thermal stability, or optical characteristics.

Synthesis of Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. core.ac.uk The synthesis of polyimides typically involves the polycondensation reaction between a dianhydride and a diamine. The properties of the resulting polyimide can be tailored by varying the chemical structure of both the diamine and the dianhydride monomers.

Aromatic diamines are commonly used in the synthesis of aromatic polyimides, which exhibit the highest thermal stability. The general two-step synthesis method involves the formation of a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide.

While the use of various aromatic diamines in polyimide synthesis is well-established, specific research detailing the synthesis and characterization of polyimides derived from this compound is not extensively reported in the scientific literature. However, there is mention of it being investigated as a potential monomer for producing polymers like polyimides. The presence of the three methoxy groups on the aniline ring would be expected to influence the properties of the resulting polyimide, potentially affecting its solubility, processability, and thermal characteristics. Further research would be needed to fully elucidate the impact of incorporating the 2,4,6-trimethoxyphenyl unit into a polyimide backbone.

Tailoring of Polymer Optical and Electrical Properties

The functionalization of polymers with specific moieties is a key strategy for tuning their optical and electrical characteristics. Aniline derivatives, in general, are foundational to the synthesis of conducting polymers like polyaniline, where the electrical properties are highly dependent on the nature and substitution pattern of the aniline monomer mdpi.comijpbs.com. For instance, studies on copolymers incorporating methoxyaniline have demonstrated electrical conductivity in the semiconducting range ijpbs.com. However, research on poly(2,5-dimethoxyaniline) has indicated that while methoxy groups can enhance solubility, they may also lead to lower conductivity by localizing polaronic charges ias.ac.in. While this compound is categorized as a building block for optical and electronic materials, specific research detailing its precise role and the extent to which it tailors the optical and electrical properties of polymers is not extensively covered in the available literature a2bchem.com.

Ligands in Catalysis

The utility of this compound extends significantly into the domain of catalysis, where it is employed as a precursor for ligands that coordinate with metal centers to form active catalysts. Derivatives of this compound are particularly effective as ligands in systems for ethylene polymerization, where they have been shown to enhance both the thermal stability and the catalytic activity of the resulting metal complexes.

Design and Synthesis of Schiff Base Ligands Incorporating Trimethoxyaniline Moieties

Schiff base ligands, formed by the condensation reaction between a primary amine and an aldehyde or ketone, are a cornerstone of coordination chemistry due to their synthetic accessibility and versatile coordination behavior mdpi.com. The synthesis of Schiff base ligands incorporating the this compound moiety follows this classical approach.

A notable example is the synthesis of the phenoxy-imine ligand 2,4-di-tert-butyl-6-(((2,4,6-trimethoxyphenyl)imino)methyl)phenol, designated as L²H. This is achieved through the reaction of this compound with 3,5-di-tert-butyl-2-hydroxybenzaldehyde. This reaction creates the characteristic azomethine (-C=N-) linkage of the Schiff base, connecting the trimethoxyphenyl group to the phenolic moiety, resulting in a ligand capable of coordinating to metal centers through both the imine nitrogen and the phenolic oxygen.

Metal Complex Formation (e.g., Ru(II), Nickel, Aluminum, Zinc)

The Schiff base ligands derived from this compound readily form stable complexes with a variety of transition metals. The specific coordination geometry and stoichiometry often depend on the metal ion and reaction conditions.

Aluminum and Zinc: The L²H ligand has been successfully used to synthesize both aluminum and zinc complexes. The reaction of L²H with trimethylaluminum (AlMe₃) yields a mono-chelate aluminum complex, [Al(L²)(Me)₂]. In contrast, its reaction with diethylzinc (ZnEt₂) results in a bis-chelate complex, [Zn(L²)₂], where two ligand molecules coordinate to a single zinc center.

Nickel: In the field of ethylene polymerization, nonsymmetrical 1,2-bis(arylimino)acenaphthene–nickel complexes have been developed using this compound derivatives. These complexes have demonstrated high catalytic activity.

Ruthenium(II): While specific examples involving this compound are not detailed, a general route for synthesizing Ru(II)-Schiff base complexes involves the reaction of dichlorotris(triphenylphosphine)ruthenium(II) with the sodium salt of the desired Schiff base ligand. This method typically leads to the formation of complexes with the general formula trans-[RuL(PPh₃)₂] for quadridentate ligands.

Catalytic Activity in Polymerization Reactions (e.g., Ethylene, Ring-Opening Polymerization of Cyclic Esters)

Metal complexes featuring ligands derived from this compound have shown significant promise as catalysts in important polymerization reactions.

Ethylene Polymerization: Nickel complexes bearing ligands derived from this compound have been employed as highly active catalysts for ethylene polymerization. For example, certain nonsymmetrical 1,2-bis(arylimino)acenaphthene–nickel complexes can achieve activities as high as 20.3 × 10⁶ g mol⁻¹ h⁻¹ at a reaction temperature of 30°C.

Ring-Opening Polymerization (ROP) of Cyclic Esters: The aluminum and zinc complexes incorporating the L² ligand, [Al(L²)(Me)₂] and [Zn(L²)₂] respectively, have been investigated as initiators for the ring-opening polymerization of ε-caprolactone. Both the aluminum and zinc complexes were found to be active, demonstrating that the this compound moiety is a viable component in the design of ROP catalysts.

The electronic and steric properties of the this compound moiety play a crucial role in modulating the performance of the catalyst. The substitution pattern of the methoxy groups on the aniline ring has a strong influence on the rate of polymerization.

In the ring-opening polymerization of ε-caprolactone using related aluminum-Schiff base complexes, a comparative study of different trimethoxy-substituted aniline isomers revealed a distinct trend in catalytic activity. The observed rate constant (k_obs) followed the sequence: 3,4,5-trimethoxy > 2,4-dimethoxy > 2,4,6-trimethoxy. This indicates that the specific placement of the electron-donating methoxy groups affects the electronic environment at the metal center, thereby influencing its catalytic efficacy.

Table 1: Catalytic Activity of Aluminum Complexes in ROP of ε-Caprolactone

| Ligand Aniline Moiety | Observed Rate Constant (k_obs) [10⁻³ min⁻¹] |

| 3,4,5-trimethoxy | 20.1 |

| 2,4-dimethoxy | 13.4 |

| 2,4,6-trimethoxy | 1.8 |

Data sourced from studies on Schiff-base aluminum complexes.

A significant advantage conferred by the incorporation of this compound derivatives into catalyst structures is the enhancement of thermal stability. This is a critical factor for industrial applications where polymerization reactions may be conducted at elevated temperatures. The bulky and electron-donating nature of the trimethoxyphenyl group can help to protect the active metal center from decomposition pathways, allowing the catalyst to maintain its activity for longer periods under demanding conditions.

Supramolecular Chemistry and Self-Assembly Related to this compound Derivatives

The strategic placement of multiple hydrogen bond donors and acceptors, coupled with the aromatic nature of the core, makes this compound a compelling scaffold for the construction of ordered supramolecular assemblies. These assemblies are governed by non-covalent interactions, leading to the formation of intricate and functional architectures.

Formation of Supramolecular Networks for Molecular Recognition

The ability of this compound derivatives to form well-defined supramolecular networks is crucial for their application in molecular recognition. The amino group can act as a hydrogen bond donor, while the methoxy groups can serve as hydrogen bond acceptors. This predictable pattern of intermolecular interactions allows for the rational design of crystal lattices and co-crystals capable of selectively binding other molecules.

Research into the co-crystallization of related trimethoxy-functionalized aromatic compounds has demonstrated the formation of robust hydrogen-bonded networks. For instance, the co-crystal of 4-nitroaniline and 2,4,6-trimethoxybenzaldehyde showcases how the trimethoxyaryl moiety participates in linear chains through N—H⋯O hydrogen bonds. While not directly involving this compound, this study provides a model for the types of supramolecular synthons that can be expected from its derivatives. The predictable nature of these interactions is a cornerstone of crystal engineering, where the goal is to design solids with specific structures and properties.

The formation of these networks is not limited to simple co-crystals. The functional groups of this compound can be readily modified to introduce additional recognition sites, further enhancing the specificity and strength of binding within the supramolecular assembly. This tailored approach is essential for creating materials for applications such as sensing, separation, and catalysis, where precise molecular recognition is paramount.

Principles of Host-Guest Chemistry

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. The design of host molecules with specific recognition properties is a central theme in this field. Derivatives of this compound can be incorporated into larger macrocyclic or cavitand structures to create hosts with tailored binding cavities.

The electron-rich aromatic ring of the 2,4,6-trimethoxyphenyl group can contribute to the binding of guest molecules through π-π stacking and cation-π interactions. Furthermore, the amino and methoxy groups can be functionalized to introduce specific binding sites within the host's cavity. For example, the amino group can be converted into an amide or a Schiff base, which can then participate in hydrogen bonding with a complementary guest.

While direct examples of this compound-based hosts are still emerging in the literature, the principles of their design can be inferred from established host systems like calixarenes and dendrimers. Calixarenes, for instance, are macrocycles that can be functionalized at their upper and lower rims to create specific binding pockets. The incorporation of the 2,4,6-trimethoxyphenyl moiety into a calixarene scaffold could introduce unique electronic and steric properties to the cavity, influencing its guest-binding capabilities. Similarly, dendrimers with surface groups derived from this compound could exhibit interesting host-guest properties, with the potential for encapsulating guest molecules within their dendritic architecture.

| Host Type | Potential Role of this compound Derivative | Key Interactions |

| Calixarene | Functionalization of the upper or lower rim | π-π stacking, Cation-π, Hydrogen bonding |

| Dendrimer | Surface group modification | Encapsulation, Multivalent interactions |

| Cavitand | Component of the cavitand framework | Shape complementarity, Electrostatic interactions |

Design of Functional Polymeric Nanostructures

The versatility of this compound as a monomer or a functionalizing agent for polymers opens up possibilities for the creation of advanced polymeric nanostructures. These materials, which include nanoparticles, micelles, and vesicles, have applications in areas such as drug delivery and diagnostics.

By incorporating this compound into a polymer backbone or as a pendant group, it is possible to impart specific properties to the resulting nanostructure. For instance, the presence of the trimethoxyphenyl group can influence the polymer's self-assembly behavior in solution, leading to the formation of well-defined micelles or vesicles. The amino group can be used for post-polymerization modification, allowing for the attachment of targeting ligands or therapeutic agents.

The design of stimuli-responsive polymeric nanostructures is a particularly active area of research. These "smart" materials can undergo a change in their structure or properties in response to an external stimulus, such as a change in pH, temperature, or light. The amino group of a this compound unit within a polymer can be protonated at low pH, leading to a change in the polymer's solubility and potentially triggering the release of an encapsulated drug.

While specific examples of polymeric nanostructures derived directly from this compound are not yet widely reported, the fundamental principles of polymer chemistry and self-assembly provide a clear roadmap for their development. The ability to synthesize polymers with controlled architecture, such as block copolymers, allows for the precise control over the size, shape, and surface chemistry of the resulting nanostructures.

| Nanostructure Type | Design Principle Involving this compound | Potential Application |

| Polymeric Micelles | Self-assembly of amphiphilic block copolymers with a 2,4,6-trimethoxyphenyl-containing block | Drug delivery |

| Polymeric Vesicles | Self-assembly of amphiphilic block copolymers into bilayer structures | Encapsulation of hydrophilic agents |

| Functional Nanoparticles | Polymerization of a this compound-based monomer or modification of a pre-formed nanoparticle | Targeted drug delivery, Bioimaging |

Interactions with Biological Systems and Pharmacological Relevance of 2,4,6 Trimethoxyaniline Derivatives

Modulation of Cellular Processes

The pharmacological impact of 2,4,6-trimethoxyaniline derivatives is most prominently observed through their profound effects on fundamental cellular processes, including cell division and programmed cell death.

A primary mechanism of action for many anticancer compounds derived from or containing the trimethoxyphenyl moiety is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govmdpi.com Microtubules are essential cytoskeletal proteins that play a critical role in cell division, specifically in the formation of the mitotic spindle. nih.gov By interfering with their formation, these compounds effectively halt the process of mitosis. nih.gov

Derivatives incorporating the TMP group, such as certain ruthenium(II)-p-cymene complexes and tetrahydrothieno[b]pyridine derivatives, have been shown to be potent inhibitors of tubulin polymerization. nih.govnih.gov These molecules often function by binding to the colchicine (B1669291) site at the interface of α and β-tubulin dimers, preventing their assembly into microtubules. nih.govmdpi.comnih.gov The trimethoxybenzoyl moiety is considered crucial for high-potency binding at this site. nih.gov The inhibitory concentration (IC₅₀) of these compounds against tubulin assembly can be in the low micromolar or even nanomolar range, sometimes exceeding the potency of established agents like combretastatin (B1194345) A-4 (CA-4). mdpi.comnih.gov

Table 1: Inhibition of Tubulin Polymerization by Selected Trimethoxyphenyl Derivatives

| Compound Derivative | Tubulin Polymerization IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |

|---|---|---|---|

| 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine (4f) | 0.8 | Combretastatin A-4 | 1.6 |

| 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine (4g) | 0.8 | Combretastatin A-4 | 1.6 |

| Indole-1,2,4-triazole derivative (25a) | 2.1 | Colchicine | 2.52 |

Data sourced from multiple studies. mdpi.comnih.gov

The direct consequence of inhibiting tubulin polymerization is the disruption of mitotic spindle formation, which triggers a cellular checkpoint and leads to arrest in the G2/M phase of the cell cycle. nih.govmdpi.com This effect has been consistently observed across various cancer cell lines treated with trimethoxyphenyl-containing derivatives. mdpi.comresearchgate.net For instance, ruthenium(II) half-sandwich complexes bearing a TMP motif were shown to arrest MDA-MB-231 breast cancer cells in the G2/M phase. nih.gov Similarly, novel tetrahydrothieno[2,3-c]pyridine derivatives caused a significant accumulation of cells in the G2/M phase. mdpi.com Some compounds exhibit biphasic behavior, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations where tubulin inhibition becomes the dominant mechanism. researchgate.net

Prolonged arrest at the G2/M checkpoint ultimately forces the cell to undergo programmed cell death, or apoptosis. nih.govmdpi.com This is a key outcome for an effective anticancer agent. Studies on various this compound derivatives confirm their ability to induce apoptosis in a dose-dependent manner. mdpi.comnih.gov For example, a novel synthetic chalcone (B49325) derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), was found to promote apoptosis in esophageal cancer cells. nih.govnih.gov The apoptotic pathway can be initiated through intrinsic mechanisms, often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. iaea.org This change in protein expression leads to mitochondrial depolarization and the activation of caspases, which execute the process of cell death. nih.govmdpi.com

Antimicrobial Activities

While much of the focus has been on their anticancer properties, derivatives containing related trimethoxybenzene or aniline (B41778) structures have also demonstrated notable antimicrobial effects.

Certain derivatives have shown efficacy, particularly against Gram-positive bacteria. A study on a series of 2,4,6-trimethylbenzenesulfonyl hydrazones revealed that several compounds displayed antibacterial activity against strains like Staphylococcus spp., Enterococcus faecalis, Micrococcus luteus, and Bacillus spp. nih.gov The most active of these derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 7.81 µg/mL. nih.gov However, the tested compounds in this series were inactive against Gram-negative bacteria and fungi. nih.gov Other research on methoxy-4'-amino chalcone derivatives also reported antimicrobial activities against Escherichia coli and Staphylococcus aureus, suggesting the potential for these scaffolds in developing new antibacterial agents. researchgate.net

Table 2: Antibacterial Activity of 2,4,6-Trimethylbenzenesulfonyl Hydrazone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Derivative 24 | Staphylococcus aureus ATCC 25923 | 7.81 |

| Staphylococcus aureus ATCC 6538 | 7.81 | |

| Staphylococcus epidermidis ATCC 12228 | 15.62 | |

| Micrococcus luteus ATCC 10240 | 7.81 |

Data sourced from a study on benzenesulfonyl hydrazones. nih.gov

Mechanistic Insights into Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. For anticancer applications, the trimethoxyphenyl (TMP) moiety is the critical pharmacophore responsible for interacting with tubulin. nih.gov Molecular docking studies have repeatedly confirmed that this group fits into the colchicine binding pocket on the β-tubulin subunit. nih.govmdpi.commdpi.com The methoxy (B1213986) groups often form hydrogen bonds with amino acid residues within this pocket, such as Cys241, anchoring the molecule and preventing the conformational changes necessary for microtubule polymerization. mdpi.com

Molecular Docking Studies (e.g., with Tubulin Colchicine Site)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound derivatives, docking studies have been instrumental in elucidating their binding mechanism at the colchicine binding site of tubulin. nih.govnih.gov This binding site is located at the interface between the α and β-tubulin subunits. nih.gov

Research has shown that the trimethoxyphenyl (TMP) group is essential for the interaction with tubulin. nih.gov Docking studies reveal that this moiety typically anchors the ligand within a specific pocket of the colchicine site. The methoxy groups of the TMP ring are key to forming specific interactions with amino acid residues in this pocket.

For instance, molecular docking simulations of various TMP-bearing compounds have demonstrated critical interactions with residues such as Cys241 in β-tubulin. researchgate.net The binding is often characterized by a combination of hydrophobic interactions and hydrogen bonds. The trimethoxy-substituted benzene (B151609) ring fits into a hydrophobic pocket, while the functional groups on the rest of the derivative can form hydrogen bonds with nearby residues, enhancing binding affinity and specificity. nih.gov

Detailed findings from docking studies on representative this compound derivatives are summarized in the table below. These studies utilize the crystal structure of tubulin, often co-crystallized with a known colchicine site ligand, to provide a reliable model for the binding pocket. researchgate.net The interactions observed are crucial for the rational design of new, potent tubulin inhibitors for potential therapeutic use.

| Compound Class | Key Interacting Residues (in Tubulin) | Type of Interaction | Reference PDB Code |

|---|---|---|---|

| Thiophene Derivatives | Cys241, Leu248, Ala250, Val318 | Hydrogen Bonding, Hydrophobic | 1SA0 |

| Chalcone Analogs | Asn101, Thr179, Cys241, Leu255 | Hydrogen Bonding, Hydrophobic | 1SA0 |

| Indole Derivatives | Leu246, Asn101, Thr179 | Water-bridged Hydrogen Bonds | Not Specified |

| 2-Aryl-4-benzoyl-imidazole (ABI) Analogs | Val238, Asn258, Lys352 | Hydrogen Bonding, Hydrophobic | 3E2K |

The data from these docking studies consistently highlight the importance of the 2,4,6-trimethoxyphenyl group in orienting the derivatives within the colchicine binding site to achieve potent inhibition of tubulin polymerization. nih.gov The interactions, particularly hydrogen bonds with residues like Cys241, are considered critical for the anti-mitotic activity of these compounds. researchgate.net

Advanced Characterization and Analytical Techniques Applied to 2,4,6 Trimethoxyaniline Research

Spectroscopic Analysis

Spectroscopic methodologies are fundamental in determining the electronic and structural features of 2,4,6-Trimethoxyaniline. Techniques ranging from Nuclear Magnetic Resonance (NMR) to UV-Visible spectroscopy each offer unique information about the molecule's atomic arrangement and energetic landscape.

Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR, e.g., ¹H-NMR, ¹³C-NMR, NOESY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound.

¹H-NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H-NMR spectrum of this compound exhibits characteristic signals for the aromatic and methoxy (B1213986) protons. The two equivalent aromatic protons (H-3 and H-5) appear as a singlet, a result of the symmetrical substitution pattern on the benzene (B151609) ring. The nine protons of the three methoxy groups also typically present as a single, sharp singlet, indicating their chemical equivalence.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic (H-3, H-5) | 6.04 | Singlet | 2H |

| Methoxy (-OCH₃) | 3.81 | Singlet | 9H |

This table is based on generally available data for this compound.

¹³C-NMR spectroscopy complements ¹H-NMR by providing insights into the carbon skeleton. The spectrum would be expected to show distinct signals for the aromatic carbons and the methoxy carbons. Due to symmetry, two signals would be anticipated for the aromatic carbons: one for the methoxy-substituted carbons (C-2, C-4, C-6), one for the carbons bearing hydrogen atoms (C-3, C-5), and one for the carbon attached to the amino group (C-1). A single signal would be expected for the three equivalent methoxy carbons.

2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would offer deeper structural insights.

NOESY would reveal through-space correlations, for instance, between the methoxy protons and the adjacent aromatic protons, confirming their proximity.

HSQC would establish direct one-bond correlations between protons and the carbons they are attached to, definitively assigning the signals for the C-3/C-5 and their corresponding protons.

HMBC would show correlations between protons and carbons over two or three bonds, which would be crucial for assigning the quaternary aromatic carbons by observing correlations from the methoxy and aromatic protons.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HR-MS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₃NO₃), the theoretical exact mass can be calculated. When analyzed, typically as the protonated molecule [M+H]⁺, the experimentally determined mass should closely match the calculated value, confirming the elemental composition.

| Ion | Calculated m/z |

| [C₉H₁₄NO₃]⁺ | 184.0968 |

This table presents the calculated exact mass for the protonated molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically observed as its protonated form, [M+H]⁺, providing a clear indication of its molecular weight.

Infrared Spectroscopy (FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational bands include:

N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methoxy groups. Aromatic C-H stretches usually appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methoxy groups are found just below 3000 cm⁻¹.

C=C stretching vibrations of the aromatic ring, which are expected in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations of the methoxy groups, which typically give rise to strong absorptions in the 1000-1300 cm⁻¹ range.

N-H bending vibrations of the amine group, usually observed around 1600 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |

| N-H Bend (Amine) | 1590 - 1650 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

This table provides a general guide to the expected IR absorption bands for the functional groups in this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region. The presence of the amino group (an auxochrome) and the three methoxy groups on the benzene ring (a chromophore) is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The spectrum would likely show one or more strong absorption bands corresponding to π → π* transitions of the aromatic system.

Crystallographic Studies

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the molecular and crystal structure of a compound. To perform this analysis, a suitable single crystal of this compound must be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution, and thus the positions of all atoms in the crystal lattice.

A successful crystallographic study would provide a wealth of information, including:

Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space group: The symmetry operations that describe the arrangement of molecules within the crystal.

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Intermolecular interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing.

Currently, detailed, publicly available single-crystal X-ray diffraction data for this compound is not widespread in the literature. Further research would be necessary to obtain and report these crystallographic parameters.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystal lattice, phase purity, and crystallite size of a compound. In the context of this compound, PXRD would be instrumental in identifying its solid-state form and determining its crystal system and unit cell parameters.

Despite the utility of this technique, a comprehensive search of scientific databases and literature did not yield any specific Powder X-ray Diffraction data or detailed crystallographic studies for this compound. While the compound is known to be a solid at room temperature, its detailed crystal structure remains uncharacterized in the public domain.

Thermal Analysis (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are fundamental in characterizing the thermal properties of a substance. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and other phase changes.

For this compound, some basic thermal data is available from supplier specifications.

| Property | Value |

| Melting Point | 29-31 °C |

| Boiling Point | 125-127 °C (at 0.8 Torr) |

Table 1: Reported Thermal Properties of this compound. chemicalbook.com

Electrochemical Characterization (e.g., for Derivative Formation)

Electrochemical characterization methods, such as cyclic voltammetry, are employed to study the redox properties of a compound and can be pivotal in understanding its reactivity, particularly in the formation of derivatives through electrochemical synthesis. The electrochemical oxidation of aniline (B41778) and its derivatives has been a subject of interest for understanding reaction mechanisms and for applications in polymer science and organic synthesis.

While the electrochemical behavior of aniline and various methoxy-substituted anilines has been investigated, specific studies focusing on the electrochemical characterization of this compound or its role in derivative formation are not present in the currently accessible scientific literature. Research on related compounds suggests that the methoxy groups would influence the oxidation potential of the aniline ring, but without direct experimental data for this compound, any discussion remains speculative.

Computational Chemistry and Theoretical Modeling of 2,4,6 Trimethoxyaniline

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the properties of 2,4,6-trimethoxyaniline. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to investigate the molecule's geometry, orbital energies, and electronic distribution. researchgate.net

DFT calculations have been effectively used to study the oxidation mechanisms and electronic properties of substituted anilines. researchgate.net For instance, the energy of the highest occupied molecular orbital (HOMO) is a key descriptor, as it relates to the molecule's ionization potential and its ability to act as an electron donor. umn.edu Studies on substituted anilines have shown a strong correlation between the HOMO energy and the one-electron oxidation potential. umn.edu The three electron-donating methoxy (B1213986) groups on the this compound ring are expected to raise the HOMO energy, making it more susceptible to oxidation compared to unsubstituted aniline (B41778).

Furthermore, theoretical investigations into the nonlinear optical (NLO) properties of substituted anilines have utilized methods such as second-order Møller-Plesset perturbation theory (MP2). bohrium.commq.edu.au These studies reveal how substituent groups influence the first-order hyperpolarizability, a key NLO property. bohrium.commq.edu.au The presence of methoxy groups, as in this compound, can significantly impact these properties. bohrium.com

The table below summarizes key computed descriptors for this compound, providing a quantitative look at its electronic and topological properties.

| Computed Descriptor | Value | Source |

| Molecular Formula | C₉H₁₃NO₃ | nih.gov |

| Molecular Weight | 183.20 g/mol | nih.gov |

| Topological Polar Surface Area (TPSA) | 53.71 Ų | chemscene.comchemscene.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | chemscene.comchemscene.com |

| XLogP3-AA | 1.2 | nih.gov |

Reaction Pathway Simulations

Simulating reaction pathways provides atomistic insight into the mechanisms of chemical transformations involving this compound. DFT is a powerful tool for mapping potential energy surfaces and identifying transition states, intermediates, and products. researchgate.net

For example, the oxidation of substituted anilines by agents like ferrate(VI) has been investigated using DFT. researchgate.net These simulations revealed that the reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism. researchgate.net Such studies can elucidate how the methoxy substituents on this compound would influence the reaction's free-energy profiles and energy barriers compared to other substituted anilines. researchgate.net

More advanced techniques involve reactive molecular dynamics (MD) simulations, which can model complex reaction systems at an atomic level over time. chemrxiv.org Methods like ReaxFF, a reactive force field, allow for simulations of large systems and long timescales, making it possible to study processes like pyrolysis or combustion. chemrxiv.org While specific ReaxFF studies on this compound are not prominent, the methodology is applicable for exploring its degradation or synthesis pathways under various conditions. chemrxiv.org Tools have been developed to automatically analyze MD trajectories to extract reaction networks, identifying the multitude of species and elementary steps involved. chemrxiv.org

Another approach for discovering complex reaction pathways without predefined coordinates is the use of global optimization algorithms, like the minima hopping method, on a biased potential energy surface. aps.org This technique is particularly useful for transformations where the mapping of reactant atoms to product atoms is not obvious. aps.org

Quantum Mechanical Approaches for Parameter Comparison

The accuracy of computational predictions depends heavily on the chosen quantum mechanical (QM) method and its parameterization. aps.org Comparing different QM approaches is crucial for validating results and selecting the most appropriate model for the system under study.

A common practice is to compare theoretical findings with experimental data. For instance, in the spectral analysis of 3,4,5-trimethoxyaniline, a close isomer, computed vibrational frequencies from HF and DFT methods were compared against experimental FT-IR and Raman spectra to assess the accuracy of the theoretical models. researchgate.net

Different QM models can also be compared against each other for specific property predictions. Studies have compared various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G**) in conjunction with different implicit solvent models (e.g., SMD, IEFPCM) to estimate properties like the octanol-water partition coefficient (log P). amazonaws.com Such comparative studies help in establishing the reliability of different QM-based models against established parametric methods. amazonaws.com

The development of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offers a way to study large chemical systems, such as an enzyme active site or a molecule in an explicit solvent. frontiersin.org These approaches treat a critical part of the system with a high-level QM method while the rest is handled by a more computationally efficient MM force field. frontiersin.org Comparing results from a QM cluster model to a more elaborate QM/MM setup can reveal the influence of the broader environment on the property or reaction being studied. frontiersin.org

The table below illustrates a conceptual comparison of different computational methods that could be applied to this compound.

| Method | Level of Theory | Typical Application | Computational Cost |

| Hartree-Fock (HF) | Ab initio | Initial geometry optimization, orbital energies | Medium |

| Density Functional Theory (DFT) | Ab initio | Geometry, energies, electronic properties, reaction mechanisms | Medium-High |

| Møller-Plesset Perturbation Theory (MP2) | Ab initio | High-accuracy energies, electron correlation effects | High |

| Semi-empirical (e.g., AM1) | Approximate QM | Large molecules, initial screening | Low |

| QM/MM | Hybrid | Reactions in solution or enzymes | Varies (High for QM part) |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or other properties. semanticscholar.org These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint. semanticscholar.orgresearchgate.net

For aniline derivatives, QSAR studies are prevalent. The process involves calculating a variety of molecular descriptors, which can be categorized as constitutional, topological, electronic, or thermodynamic. researchgate.net Electronic parameters derived from quantum chemical calculations, such as the energies of the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) and charge densities, are often used in QSAR models for anilines and related compounds. nih.gov

While a specific QSAR model for this compound is not widely reported, the principles can be readily applied. For example, a QSAR study on the toxicity of nitroaromatic compounds—which share structural similarities with substituted anilines—utilizes descriptors to predict various toxic endpoints. semanticscholar.org The goal of such studies is to create predictive models that can estimate the activity of new or untested compounds, thereby reducing the need for extensive experimental testing. semanticscholar.orgajrconline.org The development of a QSAR model for a series of compounds including this compound would involve synthesizing analogues, measuring their biological activity, calculating a wide range of descriptors, and then using statistical methods like multiple linear regression to build and validate the model. nih.gov

Future Directions and Emerging Research Avenues for 2,4,6 Trimethoxyaniline

Novel Synthetic Approaches and Catalyst Development

Traditional synthesis of polysubstituted anilines often involves multi-step processes such as the nitration of an aromatic precursor followed by reduction. While effective, these methods can suffer from limitations regarding functional group tolerance and the generation of chemical waste. Emerging research focuses on more direct, efficient, and sustainable synthetic strategies, including C–H functionalization, photocatalysis, and flow chemistry.

C–H Functionalization: Direct C–H amination represents a paradigm shift in aniline (B41778) synthesis, offering a more atom-economical route by directly forming C–N bonds on an aromatic ring. Research into transition-metal-catalyzed C–H functionalization is rapidly advancing, with earth-abundant metals like copper and nickel gaining prominence. For instance, copper-catalyzed, directing-group-assisted ortho-C–H amination of anilines using air as the oxidant has been developed, showcasing excellent functional group tolerance. The application of such methods could allow for the late-stage functionalization of complex molecules containing the 2,4,6-trimethoxyaniline core, providing rapid access to diverse derivatives.

Advanced Catalytic Systems: The development of novel catalysts is central to improving synthetic efficiency. Nickel-mediated C(sp²)–H amination is being explored for the direct synthesis of primary anilines, circumventing traditional multi-step sequences. Furthermore, chemoenzymatic methods are emerging as a sustainable alternative. The use of immobilized nitroreductase enzymes in continuous flow reactors for the reduction of nitroaromatics to anilines eliminates the need for high-pressure hydrogen and precious-metal catalysts, offering high chemoselectivity under mild, aqueous conditions.

Photocatalysis and Flow Chemistry: Modern synthetic methodologies like photocatalysis offer new pathways for aniline synthesis under exceptionally mild conditions. A recently developed strategy involves the condensation of an amine with a cyclohexanone, followed by a dual photocatalytic/dehydrogenation process to generate highly substituted anilines. This approach is noted for its tolerance of sensitive functional groups. Coupling such innovative reactions with continuous flow chemistry can enhance safety, reproducibility, and scalability, minimizing risks associated with hazardous intermediates.

Table 1: Comparison of Traditional and Emerging Synthetic Strategies for Anilines

| Strategy | Catalyst/Reagent Example | Advantages | Challenges |

|---|---|---|---|

| Traditional Nitration/Reduction | HNO₃/H₂SO₄, then H₂/Pd or Fe/HCl | Well-established, high yields | Harsh conditions, functional group intolerance, waste generation |

| C–H Amination | Copper or Nickel salts | High atom economy, direct functionalization | Requires directing groups, regioselectivity control |

| Chemoenzymatic Reduction | Immobilized Nitroreductase | Mild aqueous conditions, high chemoselectivity, sustainable | Enzyme stability and cost, substrate scope |